molecular formula C15H16Br2N4O B14359980 2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 90999-97-6

2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14359980
CAS No.: 90999-97-6
M. Wt: 428.12 g/mol
InChI Key: UKJIEUSHGGTHIT-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique arrangement of bromine, diethylamino, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is to start with a cyclohexadienone derivative, which undergoes bromination to introduce the bromine atoms at the 2 and 4 positions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted cyclohexadienone derivatives.

Scientific Research Applications

2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3-(dimethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
  • 2,4-Dichloro-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Uniqueness

Compared to similar compounds, 2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one stands out due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity

Properties

CAS No.

90999-97-6

Molecular Formula

C15H16Br2N4O

Molecular Weight

428.12 g/mol

IUPAC Name

2,4-dibromo-3-(diethylamino)-6-(pyridin-2-yldiazenyl)phenol

InChI

InChI=1S/C15H16Br2N4O/c1-3-21(4-2)14-10(16)9-11(15(22)13(14)17)19-20-12-7-5-6-8-18-12/h5-9,22H,3-4H2,1-2H3

InChI Key

UKJIEUSHGGTHIT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1Br)O)N=NC2=CC=CC=N2)Br

Origin of Product

United States

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